MPR-Mediated Inhibition: M6P vs. M1P
D-Mannose 6-phosphate demonstrates approximately 6-fold greater potency as a competitive inhibitor of lysosomal enzyme pinocytosis via MPRs compared to D-mannose 1-phosphate. This direct head-to-head comparison establishes the regioisomeric specificity of MPR recognition and quantifies the functional divergence between the 6-phosphate and 1-phosphate positional isomers [1].
| Evidence Dimension | MPR-mediated pinocytosis inhibition (apparent Ki) |
|---|---|
| Target Compound Data | Ki = 6 × 10⁻⁵ M (60 μM) |
| Comparator Or Baseline | D-Mannose 1-phosphate: described as less potent than M6P (no Ki reported) |
| Quantified Difference | M6P inhibition > M1P inhibition; M6P Ki = 60 μM |
| Conditions | Human fibroblast β-glucuronidase uptake assay; competitive inhibition format |
Why This Matters
This differential MPR binding affinity directly informs reagent selection for lysosomal targeting studies; M6P is the appropriate tool for MPR pathway investigation, while M1P is unsuitable for this purpose.
- [1] Kaplan A, Achord DT, Sly WS. Phosphohexosyl components of a lysosomal enzyme are recognized by pinocytosis receptors on human fibroblasts. Proc Natl Acad Sci USA. 1977;74(5):2026-2030. View Source
